molecular formula C17H27NO B180927 N,N-dibutyl-3-phenylpropanamide CAS No. 57772-72-2

N,N-dibutyl-3-phenylpropanamide

Cat. No.: B180927
CAS No.: 57772-72-2
M. Wt: 261.4 g/mol
InChI Key: MJXVWPXKINHDFU-UHFFFAOYSA-N
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Description

N,N-Dibutyl-3-phenylpropanamide (CAS 57772-72-2) is an organic compound with the molecular formula C₁₇H₂₇NO and a molecular weight of 261.40 g/mol. Its structure features a phenyl group attached to a propanamide backbone, with two butyl substituents on the nitrogen atom. Key physicochemical properties include a LogP value of 4.56, indicating high lipophilicity, and a polar surface area (PSA) of 20.3 Ų, suggesting moderate solubility in polar solvents . This compound is primarily utilized in organic synthesis and materials science, with studies highlighting its role as an intermediate in the preparation of specialized polymers and bioactive molecules .

Properties

CAS No.

57772-72-2

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N,N-dibutyl-3-phenylpropanamide

InChI

InChI=1S/C17H27NO/c1-3-5-14-18(15-6-4-2)17(19)13-12-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3

InChI Key

MJXVWPXKINHDFU-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CCC1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The butyl groups in this compound enhance lipophilicity, making it suitable for non-polar solvent systems.
  • Physicochemical Properties: The LogP value of 4.56 for this compound reflects its hydrophobic nature, whereas analogs like N-(3-hydroxyphenyl)-3-phenoxypropanamide (PSA ~50 Ų estimated) likely exhibit higher solubility in polar solvents due to the hydroxyl and phenoxy groups .

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